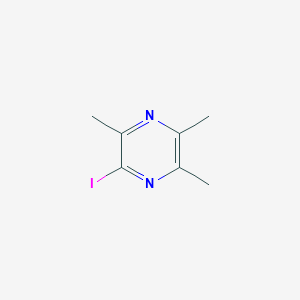
2-Iodo-3,5,6-trimethylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of iodine and three methyl groups on the pyrazine ring makes this compound a unique derivative with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,5,6-trimethylpyrazine typically involves the iodination of 3,5,6-trimethylpyrazine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-Iodo-3,5,6-trimethylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of 2-azido-3,5,6-trimethylpyrazine or 2-thio-3,5,6-trimethylpyrazine.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3,5,6-trimethylpyrazine.
科学研究应用
2-Iodo-3,5,6-trimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2-Iodo-3,5,6-trimethylpyrazine depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal chemistry, the compound’s effects are often mediated through binding to receptors or enzymes, leading to modulation of signaling pathways and cellular responses.
相似化合物的比较
2-Iodo-3,5,6-trimethylpyrazine can be compared with other pyrazine derivatives such as:
3,5,6-Trimethylpyrazine: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Bromo-3,5,6-trimethylpyrazine: Similar reactivity but with different electronic and steric effects due to the bromine atom.
2-Chloro-3,5,6-trimethylpyrazine: Another halogenated derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its iodine substituent, which imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications.
属性
分子式 |
C7H9IN2 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC 名称 |
2-iodo-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C7H9IN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3 |
InChI 键 |
IEBXFWLPWSCBPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=N1)C)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)


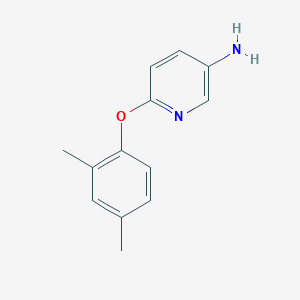
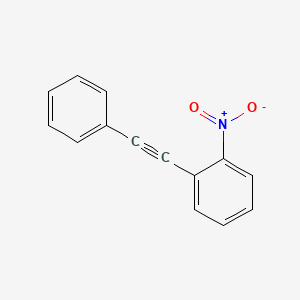

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)

![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)

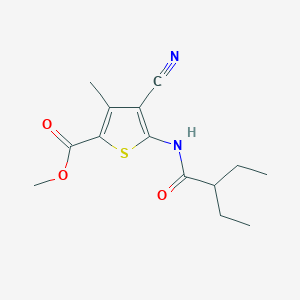
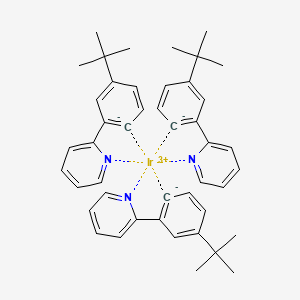
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
